molecular formula C13H14N2O4 B2888667 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid CAS No. 571172-12-8

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid

Cat. No.: B2888667
CAS No.: 571172-12-8
M. Wt: 262.265
InChI Key: GZWWUAZOHDWGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid is a quinazolinone derivative known for its potential anticonvulsant properties. Quinazolinone derivatives are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Mechanism of Action

The anticonvulsant activity of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid is primarily attributed to its interaction with the GABAA receptor. The compound acts as a positive allosteric modulator at the benzodiazepine binding site, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability, thereby preventing seizures.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A parent compound with a similar structure but lacking the pentanoic acid side chain.

    2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides: Compounds with similar anticonvulsant properties but different substituents on the quinazolinone ring.

Uniqueness

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the pentanoic acid side chain enhances its interaction with the GABAA receptor, making it a more potent anticonvulsant compared to other quinazolinone derivatives.

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-3-4-8-15-12(18)9-5-1-2-6-10(9)14-13(15)19/h1-2,5-6H,3-4,7-8H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWWUAZOHDWGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.